molecular formula C6H5BrN4 B13571406 3-Bromopyrazolo[1,5-a]pyrazin-4-amine

3-Bromopyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13571406
M. Wt: 213.03 g/mol
InChI Key: ABLKNZAQOZOUIF-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that features a bromine atom attached to a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrazolo[1,5-a]pyrazin-4-amine typically involves the bromination of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-a]pyrazin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromopyrazolo[1,5-a]pyrazin-4-amine is unique due to the presence of the amine group, which allows for further functionalization and derivatization. This makes it a versatile building block for the synthesis of a wide range of bioactive molecules and materials .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromopyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C6H5BrN4/c7-4-3-10-11-2-1-9-6(8)5(4)11/h1-3H,(H2,8,9)

InChI Key

ABLKNZAQOZOUIF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=N1)N

Origin of Product

United States

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